2-chloro-6-fluoro-N-(2-(3-methoxyphenyl)-2-morpholinoethyl)benzamide
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Overview
Description
2-chloro-6-fluoro-N-(2-(3-methoxyphenyl)-2-morpholinoethyl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a benzamide core substituted with chloro, fluoro, methoxyphenyl, and morpholinoethyl groups. These substitutions confer specific chemical properties and potential biological activities to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-6-fluoro-N-(2-(3-methoxyphenyl)-2-morpholinoethyl)benzamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzamide core, followed by the introduction of the chloro and fluoro substituents. The methoxyphenyl and morpholinoethyl groups are then added through nucleophilic substitution reactions. The reaction conditions often require the use of specific solvents, catalysts, and temperature controls to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. Industrial production often employs advanced techniques such as automated synthesis, high-throughput screening, and process analytical technology to monitor and control the reaction parameters.
Chemical Reactions Analysis
Types of Reactions
2-chloro-6-fluoro-N-(2-(3-methoxyphenyl)-2-morpholinoethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the removal of oxygen or the addition of hydrogen.
Substitution: Nucleophilic or electrophilic substitution reactions can replace one or more substituents on the benzamide core with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a wide range of substituted benzamides with different functional groups.
Scientific Research Applications
2-chloro-6-fluoro-N-(2-(3-methoxyphenyl)-2-morpholinoethyl)benzamide has a broad range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as enzyme inhibition, receptor binding, and cellular signaling modulation.
Medicine: Research explores its potential therapeutic applications, including its use as a lead compound in drug discovery and development for treating various diseases.
Industry: The compound is utilized in the development of new materials, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 2-chloro-6-fluoro-N-(2-(3-methoxyphenyl)-2-morpholinoethyl)benzamide involves its interaction with specific molecular targets, such as enzymes, receptors, or ion channels. These interactions can modulate various biochemical pathways and cellular processes, leading to the compound’s observed biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential for understanding its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-chloro-6-fluoro-N-(2-(3-methoxyphenyl)-2-morpholinoethyl)benzamide include other substituted benzamides with different functional groups, such as:
- 2-chloro-6-fluoro-N-(4-((6-methyl-2-morpholinopyrimidin-4-yl)amino)phenyl)benzamide
- Other nitrogen-containing polycyclic fused ring compounds
Uniqueness
What sets this compound apart from similar compounds is its specific combination of substituents, which confer unique chemical properties and potential biological activities. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-chloro-6-fluoro-N-[2-(3-methoxyphenyl)-2-morpholin-4-ylethyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClFN2O3/c1-26-15-5-2-4-14(12-15)18(24-8-10-27-11-9-24)13-23-20(25)19-16(21)6-3-7-17(19)22/h2-7,12,18H,8-11,13H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCBFRXNAQURDCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(CNC(=O)C2=C(C=CC=C2Cl)F)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClFN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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